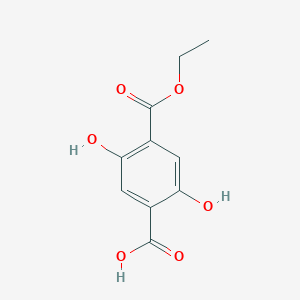

4-(Ethoxycarbonyl)-2,5-dihydroxybenzoic acid

Description

Properties

Molecular Formula |

C10H10O6 |

|---|---|

Molecular Weight |

226.18 g/mol |

IUPAC Name |

4-ethoxycarbonyl-2,5-dihydroxybenzoic acid |

InChI |

InChI=1S/C10H10O6/c1-2-16-10(15)6-4-7(11)5(9(13)14)3-8(6)12/h3-4,11-12H,2H2,1H3,(H,13,14) |

InChI Key |

OGIYBVZHIGGCFE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C(=C1)O)C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Ethoxycarbonyl)-2,5-dihydroxybenzoic acid typically involves the esterification of 2,5-dihydroxybenzoic acid with ethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Ethoxycarbonyl)-2,5-dihydroxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carboxyl group can be reduced to an alcohol.

Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

4-(Ethoxycarbonyl)-2,5-dihydroxybenzoic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with anti-inflammatory or antimicrobial properties.

Industry: Utilized in the production of polymers and resins, where its functional groups can participate in polymerization reactions.

Mechanism of Action

The mechanism of action of 4-(Ethoxycarbonyl)-2,5-dihydroxybenzoic acid involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the ethoxycarbonyl group can undergo hydrolysis to release ethanol and the corresponding carboxylic acid. These interactions can influence biological pathways, such as antioxidant defense mechanisms and enzyme inhibition.

Comparison with Similar Compounds

Structural and Electronic Properties

2,5-Dihydroxybenzoic Acid (2,5-DHB, Gentisic Acid)

- Structure : Hydroxyl groups at positions 2 and 5; carboxyl group at position 1.

- Electronic Effects : Intramolecular hydrogen bonding between the 2-OH and carboxyl group stabilizes the structure, reducing antioxidant reactivity compared to 3,4-DHB .

- Lipophilicity : Lower logP (experimental: ~1.2) due to polar hydroxyl groups .

4-(Ethoxycarbonyl)-2,5-dihydroxybenzoic Acid

- Structure : Ethoxycarbonyl at position 4 introduces steric bulk and electron-withdrawing effects.

- Lipophilicity : Higher logP (~2.5–3.0) due to the ethoxy group, enhancing membrane permeability .

3,4-Dihydroxybenzoic Acid (3,4-DHB, Protocatechuic Acid)

- Structure : Hydroxyl groups at positions 3 and 4.

- Electronic Effects : Consecutive hydroxyl groups enable strong hydrogen bonding and resonance stabilization, enhancing antioxidant activity .

- Lipophilicity : logP ~1.5 .

Inhibition of α-Synuclein Fibrillation

- 2,5-DHB: 30% inhibition (weaker than 3,4-DHB (60%)), attributed to non-consecutive hydroxyl positioning .

- 3,4-DHB : Highest inhibition (60%) due to vicinal hydroxyl groups and conjugation with the carboxyl group .

Antioxidant Activity

- 3,4-DHB : Higher FRAP (~2.5 mM Fe²⁺/g) and CUPRAC activity (~3.0 mM Trolox/g) from consecutive hydroxyl groups .

- 4-(Ethoxycarbonyl)-2,5-dihydroxybenzoic Acid: The ethoxycarbonyl group may reduce antioxidant efficacy by destabilizing the phenoxyl radical, though increased lipophilicity could enhance cellular uptake .

Antimicrobial and Cytotoxic Activity

- 2,5-DHB : Moderate activity against Staphylococcus aureus (MIC: 256 μg/mL) and Candida albicans (MIC: 512 μg/mL) .

- 3,4-DHB : Stronger antimicrobial effects (MIC: 128 μg/mL for S. aureus) due to improved membrane interaction .

Metabolic and Analytical Profiles

HPLC Retention Behavior

- 2,5-DHB : Retention time (tR) ~8.2 min under mixed-mode chromatography (Primesep D column) .

- 4-(Ethoxycarbonyl)-2,5-dihydroxybenzoic Acid : Predicted longer tR (~12–14 min) due to increased hydrophobicity .

Metabolic Stability

Biological Activity

4-(Ethoxycarbonyl)-2,5-dihydroxybenzoic acid is a compound that belongs to the class of hydroxybenzoic acids, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.

Chemical Structure

The chemical structure of 4-(Ethoxycarbonyl)-2,5-dihydroxybenzoic acid can be represented as follows:

This structure includes two hydroxyl groups at the 2 and 5 positions of the benzoic acid ring, which are crucial for its biological activity.

1. Antimicrobial Activity

Research indicates that hydroxybenzoic acids exhibit significant antimicrobial properties. A study conducted on various derivatives of hydroxybenzoic acids demonstrated their effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were notably low, suggesting potent antibacterial effects. For instance, derivatives with similar structures showed MIC values as low as 3.91 µg/mL against MRSA strains .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 4-(Ethoxycarbonyl)-2,5-dihydroxybenzoic acid | S. aureus | TBD |

| 2,4-Dihydroxybenzoic acid | E. coli | 3.91 |

2. Anti-inflammatory Properties

The anti-inflammatory potential of hydroxybenzoic acids has been attributed to their ability to inhibit pro-inflammatory cytokines. In vitro studies have shown that these compounds can significantly reduce the levels of TNF-α and IL-6 in activated macrophages. This suggests that 4-(Ethoxycarbonyl)-2,5-dihydroxybenzoic acid may play a role in modulating inflammatory responses .

3. Antioxidant Activity

The antioxidant properties of hydroxybenzoic acids are well-documented. They can scavenge free radicals and reduce oxidative stress in cells. Studies using DPPH and ABTS assays have shown that these compounds effectively inhibit lipid peroxidation and protect cellular components from oxidative damage .

4. Anticancer Potential

Emerging research indicates that 4-(Ethoxycarbonyl)-2,5-dihydroxybenzoic acid may possess anticancer properties by inducing apoptosis in cancer cell lines. In vitro studies have reported that this compound can inhibit cell proliferation in various cancer cell lines such as HepG2 and LN-229 with IC50 values in the low micromolar range .

Case Studies

Several studies have highlighted the biological activities of hydroxybenzoic acids:

- Study on Antimicrobial Activity : A systematic evaluation of derivatives showed promising results against both Gram-positive and Gram-negative bacteria, with specific focus on their structure-activity relationships (SAR) which indicated that modifications at the hydroxyl positions enhanced antibacterial efficacy .

- Anti-inflammatory Effects : In a controlled experiment with macrophages treated with lipopolysaccharides (LPS), the addition of 4-(Ethoxycarbonyl)-2,5-dihydroxybenzoic acid resulted in a significant reduction in inflammatory markers compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing 4-(Ethoxycarbonyl)-2,5-dihydroxybenzoic acid and verifying its purity?

- Methodological Answer : High-performance liquid chromatography (HPLC) is a primary method for purity assessment. For example, a system suitability test using a C18 column and UV detection at 247 nm can resolve dihydroxybenzoic acid derivatives (e.g., retention time, symmetry factor, and RSD% validation) . Nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) are critical for structural elucidation, particularly for confirming the ethoxycarbonyl group and hydroxyl substitution patterns .

Q. How can researchers safely handle and store 4-(Ethoxycarbonyl)-2,5-dihydroxybenzoic acid in laboratory settings?

- Methodological Answer : Follow standard protocols for phenolic acids: store at 2–8°C under inert atmosphere to prevent oxidation. Use personal protective equipment (PPE), including EN 166-compliant goggles and gloves, to avoid skin/eye contact. During spills, evacuate the area, use absorbent materials, and avoid water jets to prevent aerosolization .

Q. What experimental setups are optimal for studying the antioxidant activity of this compound?

- Methodological Answer : Employ multi-assay approaches (DPPH, ABTS, FRAP, CUPRAC) to account for redox mechanism variability. For example, in plant-derived hydroxybenzoic acids, FRAP assays showed higher sensitivity for 2,5-dihydroxybenzoic acid derivatives compared to DPPH, likely due to chelation effects . Include Trolox as a reference standard for quantitative comparisons.

Advanced Research Questions

Q. How can researchers resolve contradictions in antioxidant data across different assays?

- Methodological Answer : Use principal component analysis (PCA) to correlate structural features (e.g., hydroxyl group positions, lipophilicity) with assay-specific responses. For instance, 2,5-dihydroxybenzoic acid derivatives exhibited pro-oxidant behavior in CUPRAC but antioxidant activity in FRAP due to differences in electron-transfer mechanisms . Adjust experimental conditions (pH, solvent) to align with biological relevance.

Q. What strategies improve MALDI-MS detection sensitivity for derivatives of 4-(Ethoxycarbonyl)-2,5-dihydroxybenzoic acid?

- Methodological Answer : Optimize matrix composition: 2,5-dihydroxybenzoic acid (DHB) with 1% phosphoric acid enhances ion signals for phosphorylated analytes by reducing fragmentation . For glycoconjugates or polymers, use DHB in a 9:1 ratio with 2-hydroxy-5-methoxybenzoic acid (HMB) to improve crystallization .

Q. How do computational methods support the design of bioactive derivatives of this compound?

- Methodological Answer : Density functional theory (DFT) calculations can predict electronic properties (HOMO-LUMO gaps, electrostatic potentials) linked to bioactivity. For example, higher aromaticity (HOMA index >0.85) in 2,5-dihydroxybenzoic acid correlates with fibroblast growth factor inhibition . Molecular docking studies further guide structural modifications for target specificity.

Q. What experimental controls are critical when studying metabolic byproducts of this compound in biological systems?

- Methodological Answer : Include salicylic acid as a control in HPLC-based metabolite profiling. For instance, anoxic metabolism studies revealed that 2,5-dihydroxybenzoic acid is a hydroxyl radical-derived product distinct from salicylate pathways . Use isotopically labeled standards (e.g., ¹³C) to distinguish endogenous vs. exogenous sources.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.